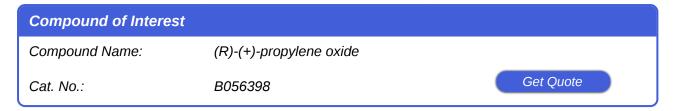




Application Notes and Protocols: (R)-(+)Propylene Oxide in the Synthesis of Chiral Pharmaceuticals

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Audience: Researchers, scientists, and drug development professionals.

(R)-(+)-Propylene oxide is a valuable and versatile chiral building block in the synthesis of enantiomerically pure pharmaceuticals. Its strained three-membered epoxide ring makes it susceptible to nucleophilic attack, allowing for the introduction of a stereocenter with a defined configuration. This characteristic is crucial in the development of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1] This document provides detailed application notes and protocols for the use of (R)-(+)-propylene oxide in the synthesis of key chiral pharmaceuticals.

Physicochemical Properties of (R)-(+)-Propylene Oxide

A thorough understanding of the physical and chemical properties of **(R)-(+)-propylene oxide** is essential for its safe and effective use in synthesis.



Property	Value	Reference
CAS Number	15448-47-2	
Molecular Formula	C ₃ H ₆ O	
Molecular Weight	58.08 g/mol	
Appearance	Colorless, volatile liquid	[2]
Boiling Point	33-34 °C	
Density	0.829 g/mL at 20 °C	
Refractive Index	n20/D 1.366	
Optical Activity	[α]20/D +14°, neat	
Purity	≥98%, ≥95% e.e.	[3]

Application in the Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic used for the treatment of serious infections caused by Gram-positive bacteria. The synthesis of Linezolid often utilizes a chiral C3 synthon derived from **(R)-(+)-propylene oxide** to establish the correct stereochemistry at the C5 position of the oxazolidinone ring, which is crucial for its antibacterial activity.

Synthetic Workflow for Linezolid Synthesis

The following diagram illustrates a common synthetic route to Linezolid starting from **(R)-(+)- propylene oxide**.



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Caption: Synthetic pathway for Linezolid from (R)-(+)-propylene oxide.

Experimental Protocol: Synthesis of (R)-Epichlorohydrin from (R)-(+)-Propylene Oxide

This protocol outlines the conversion of **(R)-(+)-propylene oxide** to (R)-epichlorohydrin, a key intermediate in Linezolid synthesis.

Materials:

- (R)-(+)-Propylene oxide
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- · Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Ring Opening: To a cooled solution of **(R)-(+)-propylene oxide** in diethyl ether, slowly add concentrated hydrochloric acid while maintaining the temperature below 10 °C. Stir the reaction mixture for 2-4 hours.
- Work-up: After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-3-chloro-1,2propanediol.
- Epoxidation: Dissolve the crude diol in a suitable solvent and add powdered sodium hydroxide. Heat the mixture to effect the ring closure to (R)-epichlorohydrin.



 Purification: The resulting (R)-epichlorohydrin can be purified by distillation under reduced pressure.

Quantitative Data for Linezolid Synthesis Steps (Illustrative)

Step	Product	Yield (%)	Enantiomeric Excess (%)
Ring opening of (R)- propylene oxide	(R)-3-chloro-1,2- propanediol	90-95	>99
Epoxidation	(R)-Epichlorohydrin	85-90	>99
Coupling with aniline derivative	(R)-N-[3-Chloro-2- hydroxypropyl]	80-85	>99
Oxazolidinone formation	(R)-5- (Chloromethyl)	85-90	>99
Conversion to Linezolid	Linezolid	70-80 (over several steps)	>99.5

Note: Yields and enantiomeric excess are dependent on specific reaction conditions and should be optimized.

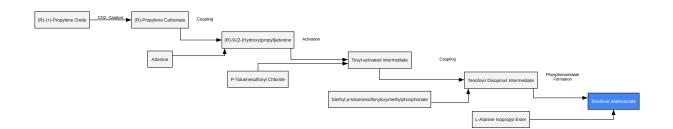
Application in the Synthesis of Tenofovir Alafenamide

Tenofovir alafenamide is an antiretroviral medication used to treat chronic hepatitis B and HIV/AIDS. The synthesis involves the use of (R)-propylene carbonate, which can be synthesized from (R)-(+)-propylene oxide, to introduce the chiral phosphonamidate moiety.[1] [4]

Synthetic Workflow for Tenofovir Alafenamide Synthesis

The diagram below outlines the key steps in the synthesis of Tenofovir Alafenamide where (R)-propylene carbonate is a key chiral precursor.





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Caption: Synthesis of Tenofovir Alafenamide highlighting the role of (R)-propylene carbonate.

Experimental Protocol: Synthesis of (R)-Propylene Carbonate from (R)-(+)-Propylene Oxide

This protocol describes the synthesis of (R)-propylene carbonate, a key intermediate for Tenofovir Alafenamide.

Materials:

- (R)-(+)-Propylene oxide
- Carbon Dioxide (CO₂)
- A suitable catalyst (e.g., a chiral salen complex or a simple base like potassium carbonate)
- A high-pressure reactor

Procedure:



- Catalyst Preparation: Prepare or procure the chosen catalyst for the cycloaddition reaction.
- Reaction Setup: In a high-pressure reactor, charge the (R)-(+)-propylene oxide and the catalyst.
- Carbonation: Pressurize the reactor with carbon dioxide to the desired pressure (typically 1-10 atm).
- Reaction: Heat the mixture to the optimal temperature and stir for the required reaction time until the conversion of propylene oxide is complete.
- Purification: After cooling and depressurizing the reactor, the resulting (R)-propylene carbonate can be purified by vacuum distillation.

Quantitative Data for Tenofovir Alafenamide Synthesis (Illustrative)

Step	Product	Yield (%)	Diastereomeric Excess (%)
Carbonation of (R)- propylene oxide	(R)-Propylene Carbonate	>95	>99 (retention of stereochemistry)
Coupling with Adenine	(R)-9-[2- (Hydroxy)propyl]adeni ne	85-90	>99
Phosphonamidate Formation	Tenofovir Alafenamide	75-85	>98

Note: Yields and diastereomeric excess are highly dependent on the specific reagents and conditions used and require optimization.

Safety and Handling of (R)-(+)-Propylene Oxide

(R)-(+)-Propylene oxide is a highly flammable, volatile, and toxic substance. It is classified as a carcinogen and mutagen. Therefore, strict safety precautions must be followed.



- Handling: Always handle (R)-(+)-propylene oxide in a well-ventilated fume hood. Use
 personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,
 and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is a flammable liquid.
- Disposal: Dispose of waste according to local, state, and federal regulations.

By following these guidelines and protocols, researchers can safely and effectively utilize **(R)**-**(+)**-propylene oxide as a key chiral building block in the synthesis of complex and life-saving pharmaceuticals.

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